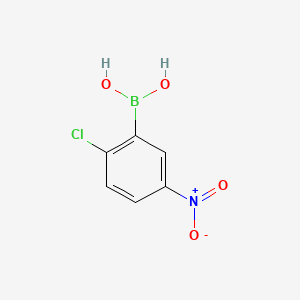

2-Chloro-5-nitrophenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids, organic derivatives of boric acid featuring an aryl substituent, have become indispensable tools in modern organic synthesis. mdpi.com Their prominence stems largely from their role as key coupling partners in transition-metal-catalyzed reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental transformation for constructing complex molecular architectures, such as biaryls, which are prevalent in pharmaceuticals, polymers, and advanced materials. nih.govorganic-chemistry.org

Beyond C-C bond formation, the utility of arylboronic acids extends to the creation of carbon-heteroatom bonds (e.g., C-N, C-O), further broadening their synthetic applications. nih.govrsc.org The advantages of using arylboronic acids are numerous: they are generally stable, have low toxicity, and a vast array of derivatives are commercially available. nih.gov In recent years, new research has also highlighted their potential to serve as precursors for aryl radicals, opening up novel reaction pathways beyond traditional organometallic transmetalation cycles. rsc.orgrsc.org

Overview of Halogenated and Nitrated Boronic Acid Derivatives in Chemical Research

The functionalization of the aryl ring on a boronic acid with halogen atoms (F, Cl, Br, I) and nitro groups (NO₂) significantly influences the compound's chemical behavior. These electron-withdrawing groups modify the electronic properties of the molecule, impacting the reactivity of the boronic acid moiety. This modulation is critical for fine-tuning reaction conditions and achieving desired outcomes in complex syntheses.

Halogenated arylboronic acids are pivotal intermediates. The halogen atom can serve as a handle for subsequent transformations or be a crucial part of the final target molecule's structure. Transition-metal-free methods for the ipso-functionalization (substitution at the boron-bearing carbon) of arylboronic acids have been developed for halogenation, providing mild and regioselective routes to haloarenes. nih.govacs.org

Similarly, nitrated arylboronic acids are valuable precursors for synthesizing nitroarenes, which are important building blocks in industrial and pharmaceutical chemistry. nih.gov Traditional electrophilic nitration often requires harsh, acidic conditions and can lead to mixtures of isomers. nih.gov The use of nitrated arylboronic acids in coupling reactions provides a milder, more controlled approach to incorporating the nitro group into a target structure.

Rationale for Focused Investigation of 2-Chloro-5-nitrophenylboronic Acid

The specific compound, this compound, is of particular interest due to its unique substitution pattern. It features a chlorine atom in the ortho position and a nitro group in the meta position relative to the boronic acid group. This arrangement of two distinct electron-withdrawing groups imparts specific steric and electronic characteristics that make it a highly valuable reagent.

The presence of the ortho-chloro substituent can influence the dihedral angle of the biaryl system formed in coupling reactions, while the meta-nitro group powerfully modifies the electronic nature of the aromatic ring. This combination allows for the synthesis of highly functionalized and electronically-tuned biaryl compounds that are otherwise difficult to access. These structures are often sought after in medicinal chemistry for developing new therapeutic agents and in materials science for creating novel polymers and materials with specific properties. nih.gov Therefore, this compound serves as a specialized building block for creating complex, high-value molecules.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 867333-29-7 |

| Molecular Formula | C₆H₅BClNO₄ |

| Molecular Weight | 201.37 g/mol |

| IUPAC Name | (2-chloro-5-nitrophenyl)boronic acid |

| Canonical SMILES | B(C1=C(C=CC(=C1)N+[O-])Cl)(O)O |

| InChI Key | KNFHCUNPMBSLRK-UHFFFAOYSA-N |

| Appearance | White to light yellow crystal |

| Solubility | Soluble in some organic solvents like dimethyl sulfoxide (B87167) and ethanol; insoluble in water. |

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFHCUNPMBSLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647878 | |

| Record name | (2-Chloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867333-29-7 | |

| Record name | (2-Chloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Nitrophenylboronic Acid

Established Synthetic Routes

Conventional Reaction Pathways Utilizing Boric Acid Precursors

A primary and conventional route for the synthesis of arylboronic acids, including 2-Chloro-5-nitrophenylboronic acid, involves the use of organometallic intermediates which are then quenched with a trialkyl borate (B1201080), followed by hydrolysis. A common approach begins with the corresponding aryl halide, in this case, 1-chloro-4-nitrobenzene's bromo-substituted analogue. This starting material undergoes a metal-halogen exchange, typically with an organolithium reagent like n-butyllithium at low temperatures, to form a highly reactive aryllithium species. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the desired this compound.

Another established method is the palladium-catalyzed Miyaura borylation. This reaction directly couples an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. For the synthesis of this compound, 2-chloro-5-nitro-1-iodobenzene would be a suitable starting material. The reaction is typically carried out in an organic solvent like dioxane or DMF, with a base such as potassium acetate (B1210297) or potassium carbonate. The resulting pinacol (B44631) ester can then be hydrolyzed to the boronic acid.

| Starting Material | Reagents | Key Intermediate |

| 1-bromo-2-chloro-5-nitrobenzene | 1. n-BuLi, 2. B(OR)₃, 3. H₃O⁺ | 2-chloro-5-nitrophenyllithium |

| 2-chloro-5-nitro-1-iodobenzene | B₂pin₂, Pd catalyst, Base | This compound pinacol ester |

Functional Group Interconversion Strategies

Functional group interconversion provides alternative pathways to this compound by modifying existing functional groups on a pre-formed phenylboronic acid scaffold. solubilityofthings.com For instance, one could start with a precursor like 2-aminophenylboronic acid. The amino group can be converted to a nitro group through a two-step process involving diazotization followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst (Sandmeyer reaction). Subsequent chlorination of the ring would be challenging due to the directing effects of the existing substituents and the potential for side reactions.

A more plausible strategy would involve the nitration of a pre-existing chlorinated phenylboronic acid. For example, the direct nitration of 2-chlorophenylboronic acid with a nitrating agent like nitric acid in the presence of sulfuric acid could potentially yield the desired product. However, this approach often leads to a mixture of isomers, including the 2-chloro-3-nitrophenylboronic acid and dinitro derivatives, necessitating challenging purification steps. googleapis.com The control of regioselectivity in electrophilic aromatic substitution reactions on substituted phenylboronic acids is a significant consideration.

Advanced Synthetic Approaches

Considerations for Industrial Production Methods

For the large-scale industrial production of this compound, several factors are critical, including cost-effectiveness, safety, and environmental impact. The choice of starting materials is paramount, with a preference for readily available and less expensive precursors. While laboratory-scale syntheses might utilize bromo or iodo derivatives for higher reactivity, industrial processes often favor the more economical chloro-substituted starting materials.

A common industrial route for a related compound, 2-chloro-5-nitrobenzoic acid, involves the nitration of o-chlorobenzoic acid. google.compatsnap.com A similar strategy could be adapted for the boronic acid analogue, where 2-chlorophenylboronic acid is nitrated. However, as mentioned, this often results in isomeric impurities. googleapis.com Therefore, industrial production would necessitate robust purification methods to isolate the desired 2-chloro-5-nitro isomer to a high degree of purity (e.g., >99.5%). google.comguidechem.com The management of acidic waste streams from nitration reactions is also a significant environmental and safety consideration on an industrial scale.

Application of Continuous Flow Reactors and Automated Systems

Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in an industrial setting. Flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters such as temperature and reaction time. This is especially beneficial for highly exothermic reactions like nitration, minimizing the risk of runaway reactions and improving safety.

The use of continuous flow systems can also lead to higher yields and purity by minimizing the formation of byproducts. organic-chemistry.org Automated systems can be integrated with flow reactors to allow for precise control of reagent addition, real-time monitoring of the reaction progress, and automated workup procedures. This can lead to a more efficient and reproducible manufacturing process. For instance, a flow process could be designed where a solution of 2-chlorophenylboronic acid is continuously mixed with a stream of a nitrating agent in a temperature-controlled reactor, followed by an in-line quenching and extraction process.

Purification Techniques for High Purity (e.g., Recrystallization, Chromatography)

Achieving high purity is crucial for the application of this compound in areas like pharmaceuticals and materials science. Several purification techniques are employed to remove impurities, particularly the undesired isomers formed during synthesis.

Recrystallization is a common and cost-effective method for purifying solid compounds. The crude this compound can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired isomer, being less soluble, will crystallize out, leaving the impurities in the mother liquor. Solvents such as dilute ethanol, a mixture of chloroform (B151607) and ligroin, or dilute acetic acid have been used for the recrystallization of similar compounds. google.com A multi-step process involving dissolution in an alkaline solution followed by acid precipitation can also be effective in separating isomers. google.compatsnap.com

Chromatography techniques, such as column chromatography, are highly effective for separating compounds with similar polarities. While more expensive and less scalable than recrystallization for bulk production, chromatography is invaluable for achieving very high purity levels, especially in a laboratory setting or for the production of analytical standards. High-performance liquid chromatography (HPLC) can be used to analyze the purity of the final product. guidechem.com

| Purification Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility between the desired compound and impurities in a given solvent. | Cost-effective, scalable. | May not be effective for separating isomers with very similar solubilities. google.com |

| Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | High separation efficiency, suitable for complex mixtures. | More expensive, less scalable for bulk production. |

| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid and differences in the pKa values of isomers. | Can be effective for separating acidic isomers. | Requires the use of acids and bases, generating salt waste. google.compatsnap.com |

Reactivity and Catalysis in Organic Transformations

Cross-Coupling Reactions

2-Chloro-5-nitrophenylboronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the synthesis of complex organic molecules. Its unique electronic and steric properties, owing to the presence of both a chloro and a nitro substituent, influence its reactivity and the reaction conditions required for successful transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. this compound serves as the organoboron partner in these reactions, offering a pathway to introduce the 2-chloro-5-nitrophenyl moiety into a variety of molecular scaffolds.

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of an organohalide to a palladium(0) species, forming a palladium(II) intermediate. libretexts.org

The transmetalation step is crucial and involves the transfer of the organic group from the boron atom to the palladium center. libretexts.orgyoutube.com For boronic acids like this compound, this process is typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex (a boronate). organic-chemistry.orgyoutube.com This boronate then reacts with the palladium(II) intermediate.

Two primary pathways for transmetalation have been proposed:

The Oxo-Palladium Pathway: The halide on the palladium(II) complex is replaced by a hydroxide (B78521) or alkoxide from the base. This palladium-hydroxo or -alkoxo species then reacts with the neutral boronic acid. researchgate.net

The Boronate Pathway: The boronic acid reacts with the base to form a trihydroxyborate or an analogous "ate" complex. This complex then reacts with the palladium(II)-halide species. researchgate.net

The prevailing pathway is dependent on the specific reaction conditions, including the base, solvent, and the nature of the boronic acid. researchgate.net In the case of this compound, the electron-withdrawing nature of the nitro and chloro groups can influence the acidity of the boronic acid and its propensity to form the boronate species.

The chloro and nitro groups on the phenylboronic acid ring have a significant impact on its reactivity. Electron-withdrawing groups, such as the nitro group, generally enhance the rate of oxidative addition in Suzuki-Miyaura reactions when present on the organohalide partner. utrgv.edu Conversely, when on the boronic acid partner, these groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.

The steric hindrance from the ortho-chloro substituent can also play a role, potentially impeding the approach of the boronic acid to the palladium center during transmetalation. However, these electronic and steric effects can be modulated by the choice of catalyst, ligands, and reaction conditions to achieve efficient coupling. For instance, in some cases, electron-deficient heteroarylboron derivatives are known to undergo transmetalation at a slower rate. nih.gov

The choice of the palladium catalyst and its associated ligands is critical for the success of Suzuki-Miyaura reactions involving challenging substrates like this compound.

NHC–Pd(II) Chloro Dimers: N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to traditional phosphine (B1218219) ligands. They are often more electron-rich and can form highly stable and active palladium complexes. nih.gov NHC–Pd(II) chloro dimers, such as [Pd(IPr)(μ-Cl)Cl]₂, have shown exceptional reactivity in cross-coupling reactions, even at low catalyst loadings. researchgate.net These catalysts can be particularly effective in overcoming the challenges posed by electron-deficient or sterically hindered coupling partners.

Phosphine Ligands: Phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling for decades. reddit.com The electronic and steric properties of phosphine ligands can be fine-tuned to optimize reaction outcomes. Bulky, electron-rich phosphines can promote the oxidative addition and reductive elimination steps of the catalytic cycle. harvard.edu For Suzuki-Miyaura reactions, ligands like triphenylphosphine (B44618) and its derivatives are commonly employed. hes-so.ch Novel, air-stable phosphine ligands have also been developed to enhance the efficiency of coupling reactions involving chloroarenes. nih.gov

The optimization of the catalyst system often involves screening a variety of ligands to find the one that provides the best balance of reactivity and stability for the specific substrates being coupled.

The choice of base and solvent system is crucial for the efficiency and selectivity of the Suzuki-Miyaura reaction.

Base Effects: The base plays a key role in the activation of the boronic acid for the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). acs.org The strength and nature of the base can significantly influence the reaction rate and yield. For instance, weak bases like K₂CO₃ are often preferred for their milder reaction conditions. The use of potassium fluoride (B91410) (KF) can be beneficial when base-labile functional groups are present. organic-chemistry.org

Solvent Systems: A wide range of solvents can be used for Suzuki-Miyaura reactions, from organic solvents like dioxane and toluene (B28343) to more environmentally benign options like water. nih.govhes-so.chresearchgate.net Aqueous solvent systems are particularly attractive due to their low cost, non-flammability, and reduced environmental impact. researchgate.net The use of water or mixtures of water and organic solvents can enhance the solubility of the base and facilitate the formation of the active boronate species. hes-so.chnih.gov The water/solvent ratio can also be a critical parameter to optimize for achieving high conversion and yield. hes-so.ch

The following table summarizes the effect of different bases and solvents on a model Suzuki-Miyaura cross-coupling reaction.

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3c | KOH | H₂O/2-propanol | 94 |

| 2 | 3c | NaHCO₃ | H₂O/2-propanol | 45 |

| 3 | 3c | Cs₂CO₃ | H₂O/2-propanol | 81 |

| 4 | 3c | NaOH | H₂O/2-propanol | 64 |

| 5 | 3c | KOtBu | H₂O/2-propanol | 62 |

| 6 | 3c | K₂CO₃ | H₂O/2-propanol | 73 |

| 7 | 3c | KOH | H₂O | 72 |

| 8 | 3c | KOH | 2-Propanol | 68 |

| Data adapted from a study on nitrile-functionalized NHC palladium complexes in Suzuki-Miyaura cross-coupling reactions of bromobenzene (B47551) with phenylboronic acid. nih.gov |

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. libretexts.org The use of this compound in these reactions allows for the direct incorporation of the 2-chloro-5-nitrophenyl group, providing access to a range of substituted biaryls. These products can then be further functionalized, for example, by nucleophilic aromatic substitution of the chloro group or reduction of the nitro group, to generate a diverse library of complex molecules. The reaction has been successfully applied to the coupling of various aryl halides with arylboronic acids, including sterically hindered systems. koreascience.kr

Palladium-Catalyzed Suzuki-Miyaura Reactions

Integration with Solid-Phase Organic Synthesis

The integration of reagents onto solid supports represents a significant advancement in organic synthesis, facilitating streamlined purification processes and the generation of compound libraries. Arylboronic acids, including this compound, can be adapted for solid-phase organic synthesis (SPOS) in several ways. One common strategy involves immobilizing the boronic acid onto a resin, which can then be used in coupling reactions.

Alternatively, and more frequently, the reaction partner (e.g., an aryl halide) is attached to the solid support, and the boronic acid is introduced in the solution phase. The Suzuki-Miyaura coupling has proven to be highly effective in SPOS due to its mild reaction conditions and tolerance of a wide array of functional groups. researchgate.net For instance, 5-bromonicotinic acid has been successfully attached to various resins (Wang, Rink, and BAL) and subsequently subjected to Suzuki coupling with arylboronic acids in solution. researchgate.net Similarly, 2-carboxyindoles have been immobilized on a Merrifield resin, brominated, and then cross-coupled with various arylboronic acids. nih.gov

These methodologies allow for the synthesis of complex molecules where the excess reagents and byproducts are easily washed away from the resin-bound product. The final compound is then cleaved from the support in a high state of purity. This compound, with its reactive boronic acid moiety, is a suitable candidate for such solid-phase strategies, enabling its incorporation into diverse molecular scaffolds in a high-throughput manner. The use of solid-supported boronic acids can also function in a catalyst-recovery capacity, particularly when the boronic acid itself is the catalyst. rsc.orgrsc.orgworktribe.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation to reactions involving arylboronic acids can be particularly advantageous. While specific studies detailing microwave-assisted Suzuki couplings with this compound are not prevalent, the principles can be extrapolated from related transformations.

For example, microwave assistance has been successfully employed in the catalyst-free amination of 2-chloro-5-nitrobenzoic acid, a structurally similar precursor, achieving high yields in as little as 5-30 minutes. This demonstrates the efficiency of microwave heating in promoting reactions on this particular chemical scaffold. In the context of cross-coupling, microwave heating can enhance the rate of all steps in the catalytic cycle, from oxidative addition to reductive elimination, leading to more efficient turnover of the catalyst. This rapid, localized heating is beneficial for reactions that may be sluggish under conventional conditions or for substrates that are prone to decomposition over extended reaction times. The use of microwave irradiation would likely enhance the efficiency of Suzuki and other metal-catalyzed reactions involving this compound, allowing for faster synthesis of target biaryl compounds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conductive heating, slow, non-uniform | Dielectric heating, rapid, uniform |

| Reaction Time | Hours to days | Minutes to hours |

| Yields | Often moderate to good | Often improved |

| Side Reactions | More prevalent due to long reaction times | Minimized due to shorter reaction times |

| Energy Efficiency | Lower | Higher |

Utilization of Aryl Fluorosulfonates as Aryl Halide Surrogates

Traditionally, Suzuki-Miyaura cross-coupling reactions utilize aryl halides (I, Br, Cl) or triflates as electrophilic partners. However, aryl fluorosulfonates (Ar-OSO₂F) have gained attention as powerful and versatile alternatives. nih.gov Derived from readily available phenols, aryl fluorosulfonates serve as less toxic and more economical surrogates for aryl triflates, exhibiting comparable or even superior reactivity in many cases. rsc.org

The reaction conditions for couplings involving aryl fluorosulfonates are often milder, which helps to minimize side reactions and allows for the inclusion of more sensitive functional groups. nih.gov In a typical Suzuki-Miyaura reaction, this compound would couple with an aryl fluorosulfate (B1228806) in the presence of a palladium catalyst, a suitable ligand, and a base. The C–O bond of the fluorosulfate is activated by the palladium catalyst, initiating the cross-coupling cycle.

The advantages of using aryl fluorosulfonates include:

Accessibility: Easily prepared from phenols and inexpensive sulfuryl fluoride (SO₂F₂). rsc.org

Reactivity: High reactivity, often exceeding that of corresponding aryl chlorides or bromides.

Stability: Generally stable and easy to handle.

Environmental Impact: Considered more environmentally benign than many traditional aryl halides. nih.gov

This methodology expands the scope of accessible biaryl structures that can be synthesized from this compound, providing a valuable alternative to conventional coupling partners.

Exploration of Nickel-Catalyzed Alternatives for Challenging Substrates

While palladium has been the dominant catalyst for Suzuki-Miyaura cross-coupling reactions, nickel-based catalysts have emerged as powerful and often superior alternatives, particularly for challenging substrates. Nickel catalysis offers several advantages, including lower cost and unique reactivity that can enable couplings that are difficult or impossible with palladium. rsc.org

Nickel catalysts are particularly effective for activating and coupling less reactive electrophiles, such as aryl chlorides. Given that this compound itself contains a chloro substituent, using a nickel catalyst for coupling it with another aryl chloride requires careful selection of reaction conditions to achieve selective coupling at the desired position. More commonly, nickel is used to couple boronic acids with challenging partners like redox-active esters or to activate C-F bonds. rsc.orgnih.gov For instance, nickel-catalyzed protocols have been developed for the cross-coupling of arylboronic acids with (2,2-difluorovinyl)benzene derivatives and 2-fluorobenzofurans. nih.govbeilstein-journals.org

The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium but with distinct differences in the reactivity of the intermediates. These differences can lead to higher efficiency for certain substrate combinations and can sometimes prevent side reactions that are common with palladium, such as dehalogenation. The ability of nickel to engage a diverse range of functional groups, including carbamates and sulfonamides, as directing groups further expands its utility in complex molecule synthesis. nih.gov

Other Metal-Mediated Carbon-Carbon Bond Formation Processes

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other metal-mediated carbon-carbon bond-forming reactions. One notable example is the Heck reaction , which traditionally couples an unsaturated halide with an alkene. wikipedia.org However, variations of the Heck reaction have been developed that utilize arylboronic acids as the aryl source. beilstein-journals.org

In these "oxidative Heck" or "Heck-type" reactions, the arylboronic acid couples with an olefin in the presence of a palladium or rhodium catalyst. rsc.orgacs.org The reaction proceeds through an arylpalladium or arylrhodium intermediate generated from the boronic acid. Unlike the standard Suzuki coupling, this reaction forms a new carbon-carbon bond to an sp²-hybridized carbon of an alkene, resulting in a substituted olefin.

Table 2: Comparison of Suzuki vs. Heck Reactions with Arylboronic Acids

| Feature | Suzuki-Miyaura Reaction | Heck-Type Reaction |

|---|---|---|

| Coupling Partner | Organohalide or triflate | Alkene (Olefin) |

| Catalyst | Typically Pd, sometimes Ni | Typically Pd or Rh |

| Bond Formed | C(sp²)-C(sp²) (Biaryl) | C(sp²)-C(sp²) (Aryl-alkene) |

| Key Intermediate | Transmetalation from boron to metal | Migratory insertion of alkene into metal-carbon bond |

This method offers a direct route to stilbenes and other vinylarenes from this compound and a suitable alkene partner. The reaction conditions, including the choice of catalyst, solvent, and additives, can be tuned to favor the Heck-type pathway over competing processes. nih.gov

Boronic Acid Catalysis

Lewis Acid Catalysis in Organic Reactions

While widely recognized as reagents in cross-coupling, boronic acids can also function as potent organocatalysts. Their catalytic activity stems from the Lewis acidic nature of the boron atom, which possesses an empty p-orbital capable of accepting an electron pair. rsc.orgmdpi.com This allows boronic acids to activate substrates, particularly those containing hydroxyl or carbonyl groups, towards nucleophilic attack. nih.gov

This compound, with its electron-withdrawing nitro and chloro groups, is expected to be a more potent Lewis acid compared to simple phenylboronic acid. This enhanced Lewis acidity can be harnessed to catalyze a variety of organic reactions, such as:

Amide Bond Formation: Boronic acids can catalyze the direct condensation of carboxylic acids and amines to form amides, a cornerstone reaction in medicinal chemistry. The boronic acid activates the carboxylic acid by forming a reactive acyl-boronate intermediate. rsc.org

Condensation Reactions: They can promote carbonyl condensation reactions, such as the formation of imines, by activating the carbonyl group. nih.gov

Friedel-Crafts-type Reactions: Alcohols can be activated by boronic acid catalysts to generate carbocationic intermediates, which can then be trapped by arenes or other nucleophiles. rsc.org

The use of this compound as a catalyst offers a mild, metal-free alternative for promoting these important transformations. Its catalytic efficacy is influenced by its ability to form reversible covalent bonds with substrates, facilitating catalysis under relatively gentle conditions. nih.govrsc.org

Activation of Unsaturated Carboxylic Acids

Arylboronic acids, particularly those bearing electron-withdrawing groups, are effective catalysts for the activation of carboxylic acids. researchgate.net This activation occurs through the formation of a reactive acyloxyboronic acid intermediate (a mixed anhydride) upon condensation with the carboxylic acid. rsc.org This process is vital for promoting reactions that are otherwise sluggish.

The enhanced Lewis acidity of this compound makes it a prime candidate for this role. The catalytic cycle involves the electrophilic activation of the carboxylic acid, rendering it more susceptible to nucleophilic attack or participation in pericyclic reactions. google.com Research has demonstrated that ortho-substituted arylboronic acids can catalyze reactions of α,β-unsaturated carboxylic acids under mild conditions. google.com The activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, facilitating subsequent transformations. researchgate.net This method is operationally simple and generates water as the sole byproduct, aligning with principles of green chemistry. google.com

Table 1: Boronic Acid Catalysis for Carboxylic Acid Activation

| Catalyst Type | Reaction | Role of Catalyst | Key Finding |

|---|---|---|---|

| Electron-Deficient Arylboronic Acids | Amidation | Forms a reactive mono(acyloxy)boronic acid intermediate. rsc.org | Catalyzes direct amide bond formation between carboxylic acids and amines. rsc.org |

| Ortho-substituted Arylboronic Acids | Diels-Alder Reaction | Activates α,β-unsaturated carboxylic acids as dienophiles. google.com | Enables cycloadditions under mild, low-temperature conditions. google.com |

| This compound (Predicted) | Conjugate Addition | Enhances the electrophilicity of the β-carbon in α,β-unsaturated systems. | Expected to facilitate 1,4-conjugate additions due to strong LUMO-lowering effect. researchgate.netgoogle.com |

Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be significantly influenced by Lewis acid catalysis. libretexts.orgnih.gov Arylboronic acids have emerged as effective catalysts for this purpose, especially in reactions involving α,β-unsaturated carboxylic acids as dienophiles. researchgate.netgoogle.com

The catalytic role of this compound in this context is to activate the dienophile. By forming a covalent, monoacylated hemiboronic ester intermediate, the catalyst lowers the LUMO energy of the dienophile, which accelerates the cycloaddition with a diene. researchgate.net This LUMO-lowering effect is particularly pronounced with electron-deficient arylboronic acids. researchgate.net This approach allows Diels-Alder reactions to proceed under milder conditions than traditional thermal methods and offers an alternative to strong Lewis acids that can be sensitive to air and moisture. acs.org The reaction is a [4+2] cycloaddition where four pi-electrons from the diene and two from the activated dienophile participate in a concerted mechanism. libretexts.org

Table 2: Arylboronic Acid Catalyzed Diels-Alder Reactions

| Diene | Dienophile (Substrate) | Catalyst Class | Product Type |

|---|---|---|---|

| Cyclopentadiene | 2-Alkynoic Acids | Electron-Deficient Arylboronic Acids | Cyclohexadienyl Carboxylic Acids. researchgate.net |

| Various Dienes | α,β-Unsaturated Carboxylic Acids | Ortho-substituted Arylboronic Acids | Substituted Cyclohexenes. google.com |

| In-situ Generated Dienes | Maleic Anhydride | Arylboronic Acids | Highly Functionalized Bicyclic Compounds. acs.org |

Borono-Deamination Reactions

While "borono-deamination" is not a standard reaction class, the role of boronic acids in transformations involving amines is well-documented. Deamination is the removal of an amino group. youtube.com More broadly, boronic acids are used in reactions that construct or modify carbon-nitrogen bonds. A relevant example is the three-component carboamination of alkenes, where an aryl group from a boronic acid and an amino group are added across a double bond. chemrxiv.org

In a Rh(III)-catalyzed carboamination, the proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the rhodium catalyst. chemrxiv.org This is followed by alkene migratory insertion into the Rh(III)-aryl bond. Subsequent reaction with a nitrene precursor (derived from a dioxazolone) leads to the formation of the carboamination product. chemrxiv.org The reaction demonstrates broad scope with various arylboronic acids. The electronic properties of the boronic acid, such as those of this compound, would influence the initial transmetalation step. This type of multi-component reaction provides a powerful method for the synthesis of valuable amine products, including α-amino acid derivatives. chemrxiv.org

Role as a Ligand in Metal Catalysis

Although arylboronic acids are most famously used as reagents in cross-coupling reactions, their interaction with metal centers is fundamental to their reactivity and they can play roles analogous to ligands in catalytic cycles. They are key components in numerous metal-catalyzed processes where they interact directly with the metal catalyst. nih.govnih.gov

For instance, in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to unsaturated amides, the boronic acid transmetalates its aryl group to a rhodium-hydroxo species, which is the active form of the catalyst. organic-chemistry.org In this cycle, the boronic acid directly engages with the metal center to enable the key carbon-carbon bond-forming step. Similarly, palladium and platinum catalysts are used for the regiocontrolled addition of arylboronic acids to allenes, where the choice of metal and the boronic acid's interaction dictate the reaction's outcome. nih.gov The boronic acid functionality is essential for the transmetalation step that delivers the organic fragment to the metal, a process that is mechanistically similar to the role of a ligand in delivering a chemical entity.

Applications in Advanced Materials Science

Framework Materials Synthesis

The ability of boronic acids to undergo reversible condensation reactions to form boroxine (B1236090) or boronate ester linkages is a cornerstone of framework chemistry. biu.ac.il This reactivity allows for the "stitching" of molecular building blocks into highly ordered, porous structures. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. chemistryviews.org The synthesis of COFs often relies on the reversible formation of linkages, such as those from boronic acids, which allows for error correction during the crystallization process, leading to highly ordered materials. youtube.com While specific examples of COFs constructed directly from 2-Chloro-5-nitrophenylboronic acid are not yet prevalent in published literature, the principles of COF synthesis suggest its potential utility.

The electron-withdrawing nature of the chloro and nitro groups on the phenyl ring of this compound would increase the Lewis acidity of the boron center. This enhanced acidity can facilitate the condensation reaction with polyol linkers to form stable boronate ester-linked COFs. Furthermore, the presence of these functional groups offers opportunities for post-synthetic modification, allowing for the tuning of the COF's properties, such as its porosity and surface chemistry. For instance, monofunctional arylboronic acids have been used to functionalize the pores of 3D COFs, leading to improved order and porosity. researchgate.net

| Property | Influence of Functional Groups (Chloro and Nitro) | Potential Benefit in COFs |

|---|---|---|

| Lewis Acidity of Boron | Increased due to electron-withdrawing effects | Facilitates efficient formation of stable boronate ester linkages |

| Reactivity | Enhanced reactivity in condensation reactions | Potentially milder reaction conditions for COF synthesis |

| Functionalization | Provides sites for post-synthetic modification | Tunable pore environment and surface properties |

| Electronic Properties | Introduction of electron-deficient character | Potential for applications in catalysis and separation |

Metal-Organic Frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. youtube.com While carboxylates are the most common linkers in MOF synthesis, other functional groups, including boronic acids, can also be employed. nih.gov The synthesis of MOFs often takes place under solvothermal conditions, where the components are heated in a solvent to promote crystallization. researchgate.net

π-π stacking is a non-covalent interaction between aromatic rings that plays a crucial role in the structure and function of many materials. mdpi.com The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro and chloro groups, makes it an excellent candidate for forming strong π-π stacking interactions with electron-rich aromatic systems. This interaction can be harnessed to direct the self-assembly of molecules into well-defined, one-, two-, or three-dimensional architectures. researchgate.netrsc.org

In the context of framework materials, controlling the π-π stacking interactions between the organic linkers can lead to enhanced properties such as improved charge transport, luminescence, and gas sorption selectivity. The specific geometry and electronic nature of this compound can be exploited to design materials with tailored π-stacked arrangements, opening up possibilities for applications in electronics and photonics.

Development of Functional Materials

Beyond framework materials, this compound is a valuable building block for the development of a range of functional materials, leveraging the unique reactivity of the boronic acid group and the electronic influence of its substituents.

Arylboronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides like glucose, to form cyclic boronate esters. acs.orgacs.org This reversible binding is the foundation for the development of fluorescent glucose sensors. acs.org These sensors typically consist of a fluorophore linked to a phenylboronic acid recognition unit. nih.gov

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.govnih.gov In a typical PET sensor, the nitrogen atom of an amine adjacent to the boronic acid can quench the fluorescence of the fluorophore. Upon binding to glucose, the boron center changes its hybridization, reducing the quenching effect and leading to an increase in fluorescence intensity. nih.gov

The presence of electron-withdrawing groups on the phenylboronic acid, such as the chloro and nitro groups in this compound, can significantly enhance the performance of these sensors. These groups lower the pKa of the boronic acid, allowing it to bind glucose effectively at physiological pH. acs.org A lower pKa means that the boronic acid is more readily deprotonated to the anionic form, which binds more strongly with diols. nih.gov

| Feature | Description | Impact on Glucose Sensor Performance |

|---|---|---|

| Boronic Acid Group | Reversibly binds with the diol groups of glucose | Forms the basis of the recognition mechanism |

| Electron-Withdrawing Groups (Cl, NO₂) | Lower the pKa of the boronic acid | Enhances binding affinity for glucose at physiological pH, potentially increasing sensitivity |

| Aromatic Ring | Can be part of a fluorophore system or linked to one | Enables fluorescent signal transduction upon glucose binding |

Organic electronic materials are at the forefront of next-generation technologies such as flexible displays, solar cells, and sensors. The performance of these materials is intrinsically linked to the molecular structure of their components. This compound is listed as an organic building block for electronic materials, indicating its potential role in the synthesis of novel organic semiconductors or other functional components for electronic devices.

The electron-withdrawing nature of the chloro and nitro groups can be utilized to create electron-deficient (n-type) organic materials. The ability to tune the electronic properties of organic molecules through functionalization is a key aspect of designing high-performance organic electronic devices. While specific applications of this compound in electronic materials are still an area of active research, its chemical properties make it a promising candidate for incorporation into new generations of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Optical Materials

This compound and its derivatives are utilized in the creation of sophisticated optical materials. The presence of the nitro group, a strong electron-withdrawing group, and the chloro group can influence the electronic properties and, consequently, the optical behavior of the resulting compounds. These materials are of interest for their potential use in various optical and optoelectronic devices.

One area of application is in the development of luminescent materials. For instance, the related compound 2-chloro-5-nitrobenzoic acid, which shares the same chloro- and nitro-substituted phenyl ring, can act as a ligand to form a red luminescent one-dimensional coordination polymer with Europium(III) (Eu(III)). sigmaaldrich.com This highlights the potential of the 2-chloro-5-nitrophenyl scaffold in creating materials with specific light-emitting properties. The boronic acid functional group in this compound provides a reactive site for incorporating this moiety into larger, more complex optical materials through reactions like the Suzuki-Miyaura coupling.

The substitution pattern on the aromatic ring is crucial in determining the final optical properties. The strategic placement of electron-withdrawing and electron-donating groups can tune the absorption and emission characteristics of the material. The 2-chloro-5-nitrophenyl group, with its specific electronic nature, serves as a key component in the molecular engineering of new optical materials.

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

While direct studies on the AIE properties of this compound itself are not extensively documented in the provided search results, the influence of its constituent functional groups on AIE behavior can be inferred from related research. The nitro group (–NO2), being a strong electron-withdrawing group, has been shown to quench fluorescence. In a study on fluorene-based probes, the introduction of a nitro group led to fluorescence quenching, likely due to internal conversion or intersystem crossing, and surprisingly quenched the aggregation behavior.

Organic Monomers for Polymer Science

This compound is recognized as an organic monomer with applications in polymer science. bldpharm.com Its bifunctional nature, with the reactive boronic acid group and the potential for reactions involving the chloro or nitro groups, allows it to be incorporated into various polymer structures. Boronic acid-containing polymers are a class of smart materials that can respond to changes in their environment, such as pH and the presence of saccharides.

The boronic acid moiety can participate in polymerization reactions, most notably the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds and build the polymer backbone. This makes this compound a useful monomer for the synthesis of conjugated polymers. These polymers are of significant interest for their electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The presence of the chloro and nitro substituents on the phenyl ring of the monomer unit can impart specific properties to the resulting polymer. These groups can influence the polymer's solubility, thermal stability, and electronic bandgap. For example, the strong electron-withdrawing nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which can be advantageous for applications in electron-transporting materials.

Furthermore, the boronic acid group itself can be a site for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer chain. This versatility makes this compound a valuable monomer for creating functional polymers with tailored properties for specific applications in materials science.

Research in Medicinal Chemistry and Biological Systems

Design and Development of Boron-Containing Therapeutics

The incorporation of boron, particularly in the form of boronic acids, into medicinal chemistry programs has led to the development of a new class of drugs with diverse applications. Current time information in Bangalore, IN. These compounds are of interest due to their unique ability to interact with biological molecules.

Boronic acids are recognized for their capacity to act as enzyme inhibitors, a property that is central to their therapeutic applications. Their mechanism of action often involves the formation of stable, yet reversible, complexes with key residues in enzyme active sites.

A hallmark of boronic acids is their ability to form reversible covalent bonds with molecules containing diol functionalities, such as carbohydrates and certain amino acid side chains. acs.org This interaction is based on the formation of a cyclic boronate ester. acs.org This reversible nature is advantageous in drug design, as it can lead to potent inhibition while potentially minimizing off-target effects associated with irreversible inhibitors. Current time information in Bangalore, IN. The equilibrium of this bond formation is sensitive to pH, which can be exploited in designing drugs that target specific physiological environments. acs.org

Recent research has highlighted the use of 2-Chloro-5-nitrophenylboronic acid as a building block in the synthesis of inhibitors targeting bromodomains. acs.orgresearchgate.netnih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases, including cancer. nih.gov

In one study, this compound was utilized in the Suzuki coupling reaction to synthesize a series of Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]phthalazine derivatives. acs.orgnih.gov One resulting compound, after further chemical modifications, demonstrated modest binding to the bromodomains BRD4(1) and CREBBP. acs.orgnih.gov Another investigation into novel pan-bromodomain inhibitors also employed this compound in the synthesis of potential therapeutic agents. researchgate.net These findings underscore the utility of the 2-chloro-5-nitrophenyl scaffold in developing molecules that can interact with this important class of epigenetic regulators.

| Parent Compound for Synthesis | Target Bromodomain | Observed Interaction | Reference |

|---|---|---|---|

| Current time information in Bangalore, IN.acs.orgTriazolo[4,3-a]phthalazine derivative synthesized using this compound | BRD4(1) | Modest binding | acs.orgnih.gov |

| Current time information in Bangalore, IN.acs.orgTriazolo[4,3-a]phthalazine derivative synthesized using this compound | CREBBP | Modest binding | acs.orgnih.gov |

Investigation of Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry. While direct studies on the anticancer activity of this compound are not extensively documented, research on structurally related compounds provides valuable insights.

A study on a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which feature a "Ciminalum" moiety structurally similar to this compound, has demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov The presence of the 2-chloro-3-(4-nitrophenyl)propenylidene group was found to be crucial for the observed anticancer activity. nih.gov

One of the synthesized hybrid molecules, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited potent antimitotic activity against a panel of 60 human cancer cell lines. nih.gov The table below summarizes the activity of this compound against selected cell lines.

| Cancer Type | Cell Line | GI₅₀ (μM) | TGI (μM) | LC₅₀ (μM) | Reference |

|---|---|---|---|---|---|

| Leukemia | MOLT-4 | <0.01 | - | - | nih.gov |

| Colon Cancer | SW-620 | <0.01 | - | - | nih.gov |

| CNS Cancer | SF-539 | <0.01 | - | - | nih.gov |

| Melanoma | SK-MEL-5 | <0.01 | - | - | nih.gov |

| Overall Mean | NCI-60 Panel | 1.57 | 13.3 | 65.0 | nih.gov |

GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC₅₀: Concentration for 50% cell killing.

Assessment of Antimicrobial Efficacy

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Boron-containing compounds have shown promise in this area. While specific studies on the antimicrobial efficacy of this compound are limited, research on related compounds suggests potential. For instance, derivatives of 5-aroxy-2,6-dihydro-1Н-pyrrolo[3,4-d]pyridazine-1-ones have been synthesized and screened for antimicrobial activity, showing moderate effects. researchgate.net The broader class of quinoline (B57606) derivatives containing chloro and nitro groups has also been investigated for antibacterial and antifungal properties. researchgate.net

Exploration of Antioxidant Properties

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The evaluation of the antioxidant potential of novel chemical entities is a common step in drug discovery. While there is a lack of direct studies on the antioxidant properties of this compound, various assays are available to assess such activity, including the ABTS radical cation decolorization assay. nih.gov Research into the antioxidant capabilities of this specific compound would be necessary to determine its potential in this area.

Role as Building Blocks in Drug Discovery and Development

This compound is a key chemical building block, a foundational component used in the synthesis of more complex molecules. bldpharm.com In drug discovery, building blocks are strategically used to construct novel compounds with desired pharmacological properties. This specific boronic acid derivative is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, which is a crucial step in assembling the core structures of many pharmaceutical agents. The presence of the chloro and nitro groups on the phenyl ring offers sites for further chemical modification, allowing chemists to fine-tune the properties of the final compound. Its pinacol (B44631) ester form, this compound pinacol ester, is also utilized for similar purposes in organic synthesis. sigmaaldrich.com

Application as Precursors for Pharmaceutical Compounds

Building on its role as a structural unit, this compound serves as a direct precursor for certain pharmaceutical compounds. A notable example is in the synthesis of Vismodegib, a drug used to treat basal-cell carcinoma. pharmaffiliates.comgoogle.com In some synthetic routes, this boronic acid is a key starting material or intermediate that is transformed through a series of chemical reactions to create the final active pharmaceutical ingredient (API). chemicalpapers.com For instance, a reported synthesis of Vismodegib involves the creation of the intermediate 2-(2-chloro-5-nitrophenyl)pyridine (B1455133) from starting materials that can include boronic acid derivatives. chemicalpapers.com This highlights the compound's direct relevance in the manufacturing pipeline of targeted therapies.

Relevance as Pharmaceutical Impurities (e.g., in Vismodegib Synthesis)

In pharmaceutical manufacturing, any substance that is not the desired API or a formulation excipient is considered an impurity. Unreacted starting materials or intermediates from the synthesis can sometimes be carried over into the final drug product. This compound is recognized as a potential process-related impurity in the production of Vismodegib. pharmaffiliates.com Regulatory agencies require strict control and monitoring of such impurities to ensure the safety and efficacy of the medication. Therefore, pharmaceutical companies develop analytical methods to detect and quantify the levels of compounds like this compound in the final Vismodegib product. synzeal.comsynzeal.com Its presence above certain thresholds would indicate a need to refine the purification process.

Boron Chemistry in Biological Systems Research

Boron is an element that, while toxic at high concentrations, has a range of physiological effects and is considered essential for some organisms, like plants. nih.govrsc.org In biological systems, boron primarily exists as boric acid or is complexed with organic molecules. scispace.com The unique chemistry of boron, particularly its ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups), is central to its biological significance. numberanalytics.comnumberanalytics.com This property allows boron to interact with important biomolecules such as sugars, glycoproteins, and even some proteins. numberanalytics.comnumberanalytics.com

The study of boron-containing compounds like this compound falls within this broader context. The boronic acid group (-B(OH)₂) is a key pharmacophore that enables these molecules to interact with biological targets. numberanalytics.com This interaction is often with serine residues in the active sites of enzymes, making boronic acids a potent class of enzyme inhibitors. nih.gov Research into boronic acids has led to the development of several FDA-approved drugs, demonstrating the therapeutic potential of leveraging boron chemistry. nih.gov

Theoretical and Computational Approaches in Drug Design

Modern drug discovery heavily relies on computational methods to predict how a molecule might behave in the body and interact with biological targets. These in silico techniques save significant time and resources by prioritizing the most promising candidates for laboratory synthesis and testing.

Molecular Docking and Interaction Studies (e.g., Protein Interactions, Insulin Stabilization)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves "docking" a potential drug molecule into the three-dimensional structure of a target protein. For boronic acid derivatives, docking studies can model how the boronic acid group forms a covalent bond with key amino acid residues, such as the serine in a protease active site. nih.gov

While specific docking studies for this compound are not widely published, the principles are well-established from research on similar phenylboronic acids. nih.gov These studies investigate the binding affinity and the specific interactions (like hydrogen bonds and hydrophobic interactions) between the boronic acid compound and the protein, providing insights into the mechanism of inhibition. nih.gov For example, docking studies on phenylboronic acid derivatives targeting β-lactamase enzymes have been used to understand their inhibitory profiles and guide the design of more potent antibiotic adjuvants. nih.gov

Predictive Modeling for Bioactivity Scoring and ADME Properties

Beyond target interaction, computational models are used to predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netresearchgate.net These properties are crucial for a drug's success, as they determine whether the compound can reach its target in the body in sufficient concentration and be cleared effectively.

In silico tools can calculate various physicochemical parameters (e.g., solubility, lipophilicity) and use these to build models that predict ADME profiles. researchgate.netvcclab.org For a compound like this compound, these models would predict its likelihood of being absorbed orally, how it might distribute into different tissues, its susceptibility to metabolic breakdown, and its probable routes of excretion. This predictive analysis helps researchers identify potential liabilities early in the drug discovery process, allowing for chemical modifications to improve the compound's drug-like properties. researchgate.net

Environmental Fate and Bioremediation Studies

Biodegradation Pathways

There is no available scientific literature detailing the biodegradation pathways of 2-chloro-5-nitrophenylboronic acid.

Bioremediation Potential for Contaminated Environments

Due to the lack of biodegradation studies, the potential for using bioremediation to treat environments contaminated with this compound is currently unknown.

Factors Influencing Degradation Rates

No research is available on the factors that might influence the degradation rates of this compound, such as nutrient availability, pH, or temperature. Studies on 2-chloro-5-nitrophenol (B15424) have shown that its degradation is concentration-dependent. nih.gov

Advanced Characterization and Computational Modeling

Spectroscopic Analysis of Reaction Intermediates and Products

While specific spectroscopic studies on the reaction intermediates of 2-Chloro-5-nitrophenylboronic acid are not extensively documented in publicly available literature, the characterization of related boronic acids and the products of their reactions, particularly in Suzuki-Miyaura cross-coupling, is well-established. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed to monitor reaction progress and confirm the structure of the resulting biaryl products.

In the context of a Suzuki-Miyaura coupling reaction involving this compound, spectroscopic methods would be crucial for identifying key intermediates and the final coupled product. For instance, ¹H and ¹³C NMR spectroscopy would be used to confirm the formation of the new carbon-carbon bond by observing characteristic shifts in the aromatic region and the disappearance of the boronic acid proton signal. For example, in the characterization of related phenylboronic acid derivatives, ¹H-NMR chemical shifts are correlated with theoretical calculations to assign specific protons. nih.gov Mass spectrometry techniques (LC-MS) would provide the molecular weight of the product, confirming a successful coupling.

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for predicting and understanding the chemical behavior of molecules like this compound. These methods allow for the investigation of electronic structure, reactivity, and energetics with a high degree of accuracy.

Density Functional Theory (DFT) for Elucidating Reaction Selectivity and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. For substituted phenylboronic acids, DFT calculations can provide deep insights into their reactivity and the selectivity of their reactions.

Studies on related substituted phenylboronic acids have demonstrated the utility of DFT in understanding their geometrical and spectroscopic properties. nih.gov For this compound, DFT calculations could be employed to determine key reactivity descriptors. The electron-withdrawing nature of the nitro and chloro substituents is expected to significantly influence the electrophilicity and nucleophilicity of the boronic acid.

DFT can also be used to model the transition states of reactions, such as the Suzuki-Miyaura coupling, to understand the origins of chemo- and regioselectivity. For instance, DFT studies on ligand-controlled selectivity in palladium-catalyzed reactions have successfully explained why certain ligands favor specific reaction pathways. sigmaaldrich.com In the case of this compound, DFT could predict the most likely site of coupling and the energy barriers associated with different reaction pathways.

A theoretical investigation into diindolylmethane-phenylboronic acid hybrids using DFT at the B3LYP/6-311++G(d,p) level of theory has shown how conformational analysis can reveal the most stable isomers. nih.gov Similar calculations for this compound would elucidate the preferred orientation of the boronic acid group relative to the phenyl ring, which is influenced by the electronic effects of the chloro and nitro substituents.

High-Level Ab Initio Methods (e.g., MP2, CCSD) for Structural Elucidation and Energetics

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD), offer a higher level of theory and accuracy compared to DFT for certain applications, particularly for the precise calculation of molecular structures and energies. wikipedia.org These methods, while computationally more expensive, can provide benchmark data for validating results from more approximate methods like DFT.

For this compound, ab initio calculations could be used to obtain a highly accurate geometry of the molecule, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the substituents on the boronic acid functionality. Furthermore, these methods can be used to calculate accurate reaction energies and activation barriers, providing a more refined understanding of the thermodynamics and kinetics of its reactions. For example, ab initio studies have been instrumental in predicting the structures of novel silicon compounds that were later confirmed experimentally. wikipedia.org

Molecular Dynamics Simulations and Theoretical Interaction Models

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, intermolecular interactions, and the influence of the solvent environment.

Modeling Boronic Acid Dimerization and Conformational Analysis

Phenylboronic acids are known to form dimeric structures in the solid state through hydrogen bonding between the boronic acid moieties. wikipedia.org Molecular dynamics simulations can be employed to model this dimerization process and to explore the conformational landscape of the this compound monomer and dimer.

A conformational analysis of diindolylmethane-phenylboronic acid hybrids revealed slight energy differences between various conformers, with the cis-trans configuration being the most stable. nih.gov For this compound, MD simulations could predict the most populated conformations in solution and in the solid state. The interplay between the intramolecular hydrogen bonding and the steric hindrance from the ortho-chloro substituent would be a key factor in determining the preferred conformation. Analysis of phenylboronic acid structures in the Cambridge Structural Database indicates that homodimers are present in the majority of structures. mdpi.com

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-B-O) | Description |

|---|---|---|---|

| syn-periplanar | 0.0 | ~0 | The B-O(H) bond is syn to the C-C bond of the ring. Potentially stabilized by intramolecular interactions. |

| anti-periplanar | 1.5 - 3.0 | ~180 | The B-O(H) bond is anti to the C-C bond of the ring. May be favored to reduce steric clash with the ortho-chloro group. |

Analysis of Solvation Effects on Molecular Behavior

The solvent environment can significantly impact the behavior of a solute molecule. Molecular dynamics simulations are an excellent tool for studying solvation effects at the atomic level. For this compound, the polarity of the solvent is expected to influence its solubility, reactivity, and conformational equilibrium.

MD simulations can be used to model the solvation shell of this compound in different solvents, such as water, ethanol, or aprotic solvents like dioxane, which are commonly used in Suzuki-Miyaura reactions. These simulations can reveal the nature of the solvent-solute interactions, including hydrogen bonding between the boronic acid group and protic solvents, and dipole-dipole interactions with polar aprotic solvents. Studies on other organic molecules have shown that MD simulations can elucidate how solvent molecules arrange around a solute and how this affects the solute's properties and dynamics. The presence of water molecules, for instance, can be crucial in mediating ligand-protein interactions in biological systems. mdpi.com Similarly, understanding the solvation of this compound is critical for optimizing reaction conditions and predicting its behavior in different chemical environments.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes for 2-chloro-5-nitrophenylboronic acid and its derivatives. While traditional methods like the nitration of o-chlorobenzoic acid followed by conversion to the boronic acid are established, they can produce isomeric impurities and utilize harsh reagents. google.com Innovations may include:

Continuous Flow Chemistry: The use of continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scalability of production.

Green Chemistry Approaches: The development of synthetic pathways that utilize greener solvents, reduce waste, and employ more environmentally benign reagents is a key area of future research. This could involve exploring alternative nitrating agents or catalytic systems that minimize the use of strong acids. chemicalbook.com

Expansion of Catalytic Applications and Catalyst Design

The electron-withdrawing nature of the chloro and nitro groups on the phenyl ring influences the reactivity of the boronic acid, making it a valuable component in catalyst design. cymitquimica.com Future directions in this area include:

Bifunctional Catalysis: Designing catalysts that incorporate the this compound moiety alongside another functional group could lead to bifunctional catalysts with enhanced activity and selectivity for specific organic transformations. mdpi.com

Asymmetric Catalysis: The development of chiral catalysts derived from this compound could enable the enantioselective synthesis of valuable pharmaceutical intermediates and other fine chemicals.

Photoredox Catalysis: Investigating the role of this boronic acid in photoredox catalytic cycles could open up new avenues for light-driven organic reactions, offering milder and more sustainable synthetic methods.

Creation of Next-Generation Functional Materials

The ability of boronic acids to reversibly bind with diols makes them attractive building blocks for functional materials. cymitquimica.com Future research will likely explore the incorporation of this compound into:

Polymers with Specific Properties: The compound can be used in the synthesis of advanced polymers, where the chloro and nitro groups can be further functionalized to tune the material's properties for applications in electronics, sensors, or separation technologies.

Supramolecular Assemblies: The reversible nature of the boronic ester linkage is ideal for creating self-assembling molecular structures. researchgate.net This could lead to the development of novel gels, liquid crystals, and other soft materials with responsive properties.

Doped Nanomaterials: The incorporation of boron and nitrogen, as found in this compound, into materials like graphene can enhance their properties for electronics and energy applications. nottingham.edu.cn

Advanced Explorations in Biological Systems and Therapeutic Design

Boronic acids have gained significant attention in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. nih.gov Future research on this compound and its derivatives in this area may include:

Targeted Drug Delivery: The boronic acid group's affinity for diols can be exploited to target specific carbohydrates present on the surface of cells, such as cancer cells, for targeted drug delivery.

Enzyme Inhibition: The electrophilic nature of the boron atom makes boronic acids effective inhibitors of certain enzymes, particularly serine proteases. Derivatives of this compound could be designed as potent and selective enzyme inhibitors for various diseases.

Antimicrobial Agents: The 2,5-disubstituted phenyl scaffold is a feature in some antimicrobial compounds. nih.gov Investigating the antimicrobial activity of derivatives of this compound against multidrug-resistant bacteria and fungi is a promising avenue. nih.gov

Development of Enhanced Bioremediation Strategies

The unique reactivity of boronic acids could be harnessed for environmental applications. Future research may explore:

Selective Pollutant Sequestration: Functionalizing materials with this compound could create sorbents for the selective capture of specific pollutants containing diol functionalities from water.

Degradation of Environmental Contaminants: Catalytic systems incorporating this boronic acid could be designed to promote the breakdown of persistent organic pollutants in the environment.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application

The vast number of potential derivatives of this compound makes experimental screening a daunting task. AI and machine learning can accelerate the discovery process by:

Predicting Compound Properties: Machine learning models, trained on data from density functional theory (DFT) calculations and experimental results, can predict the properties of new derivatives, such as their reactivity, binding affinity, or biological activity. researchgate.netnottingham.edu.cnoup.com

Designing Novel Compounds: These computational tools can be used to design new compounds with desired properties for specific applications, such as selective sugar scavenging or targeted drug design. researchgate.netoup.com

Optimizing Reaction Conditions: AI algorithms can be employed to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-chloro-5-nitrophenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chlorinated nitroarylboronic acids typically involves coupling halogenated nitroarenes with boronic acid precursors. For example, chlorinated nitrobenzoic acid derivatives (e.g., 2-chloro-5-nitrobenzoic acid) can be converted to boronic acids via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron . Reaction optimization should consider:

- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.

- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility but may increase side reactions.

- Temperature : 80–100°C for 12–24 hours.

- Monitoring : Use TLC or HPLC to track boronate ester intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (δ 7.5–8.5 ppm for nitro groups; δ 8.1–8.3 ppm for boronic acid protons).

- IR Spectroscopy : Confirm B-O stretching (~1,350 cm⁻¹) and nitro group vibrations (~1,520 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks (e.g., m/z 215 for C₆H₃BClNO₄⁻).

Advanced Research Questions

Q. How can contradictory data in Suzuki-Miyaura coupling yields using this compound be resolved?

- Methodological Answer : Discrepancies often arise from:

- Competitive protodeboronation : Mitigate by using anhydrous solvents (e.g., THF) and degassed conditions .

- Steric hindrance : Substituent positioning (e.g., nitro at C5 vs. C3) impacts cross-coupling efficiency. Computational modeling (DFT) predicts reactivity trends .

- Catalyst poisoning : Test alternative ligands (XPhos instead of SPhos) to reduce Pd-B interactions .

Q. What strategies optimize regioselectivity in C-C bond formation with this compound?

- Methodological Answer :

- Directing groups : Introduce temporary groups (e.g., pyridine) to steer coupling to the meta-nitro position.

- Solvent effects : Dioxane enhances para-selectivity in aryl halide couplings (e.g., 75% para-product in dioxane vs. 50% in DMF) .

- Table : Selectivity trends in cross-coupling:

| Aryl Halide | Solvent | % Para-Product | Reference |

|---|---|---|---|

| 4-Bromotoluene | Dioxane | 75% | |

| 4-Bromotoluene | DMF | 50% |